6-(4-FLUOROPHENYL)-2-{[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]SULFANYL}PYRIMIDIN-4-OL
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Description
6-(4-FLUOROPHENYL)-2-{[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]SULFANYL}PYRIMIDIN-4-OL is a useful research compound. Its molecular formula is C19H13FN4O2S and its molecular weight is 380.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research into heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, has shown promise in various fields of medicinal chemistry due to their potential biological activities. For instance, a study by Desai et al. (2016) involved the synthesis of dihydropyrimidinones with 1,3,4-oxadiazol moieties, which were evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing significant inhibition in some derivatives Desai et al., 2016.
Antioxidant and Antitumor Activities
Compounds with 1,3,4-oxadiazole structures have been synthesized and assessed for various pharmacological activities, including antioxidant and antitumor effects. For example, a study by George et al. (2010) synthesized derivatives and evaluated their antioxidant activity, contributing to the understanding of their potential therapeutic applications George et al., 2010.
Electrochromic and Polymeric Materials
In the field of materials science, the incorporation of oxadiazole units into polymeric structures has been explored for their electrochromic properties. Constantin et al. (2019) developed novel polyimides containing oxadiazole moieties, focusing on the impact of structural variations on their optoelectronic characteristics and electrochromic performances, highlighting the versatility of such compounds in material applications Constantin et al., 2019.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-14-8-6-12(7-9-14)15-10-16(25)22-19(21-15)27-11-17-23-18(24-26-17)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQICUSGNJPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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